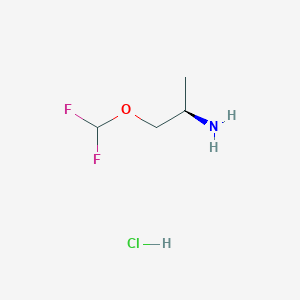

(R)-1-(Difluoromethoxy)propan-2-amine hydrochloride

Description

®-1-(Difluoromethoxy)propan-2-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group attached to a propan-2-amine backbone, with the hydrochloride salt form enhancing its stability and solubility in aqueous solutions.

Properties

IUPAC Name |

(2R)-1-(difluoromethoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2NO.ClH/c1-3(7)2-8-4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKKLZIHLZEGKM-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Difluoromethoxy)propan-2-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ®-propan-2-amine.

Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction, where a suitable difluoromethylating agent reacts with the amine.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Difluoromethoxy)propan-2-amine hydrochloride may involve:

Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and high yield.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine group (-NH₂) undergoes classical amine reactions:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides, respectively.

-

Condensation : Forms Schiff bases with carbonyl compounds (e.g., aldehydes/ketones) under mild acidic conditions.

Example Reaction :

Reactivity of the Difluoromethoxy Group

The -OCF₂ moiety exhibits unique electronic effects:

-

Electrophilic Substitution : The electron-withdrawing nature of fluorine atoms directs electrophiles to meta/para positions in aromatic systems (if present).

-

Hydrolysis : Stable under acidic conditions but may undergo slow hydrolysis in strongly basic media to form glycolic acid derivatives.

Conditions and Outcomes :

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl (conc.), Δ | No significant degradation |

| Basic Hydrolysis | NaOH (aq.), reflux | 2-Aminopropanol derivatives |

Oxidation

The amine group oxidizes to nitroso or nitro compounds under strong oxidizing agents (e.g., KMnO₄/H⁺):

-

Limitation : Over-oxidation may lead to carboxylic acids if α-C-H bonds are present.

Reduction

Reduction is less common but feasible for imine intermediates derived from the parent amine.

Thermal Stability and Decomposition

-

Thermogravimetric Analysis (TGA) : Decomposes above 200°C, releasing HF and CO₂ .

-

Storage : Stable at -20°C under inert gas.

Synthetic Utility

The compound serves as a precursor for:

-

Pharmaceutical Intermediates : Chiral building block for antidepressants (e.g., analogues of citalopram) .

-

Ligand Synthesis : Chelating agent in asymmetric catalysis.

Reaction Comparison with Structural Analogs

| Compound | Key Reaction | Outcome | Reference |

|---|---|---|---|

| trans-2-(3,4-Difluorophenyl)cyclopropanamine | Cyclopropanation | Serotonin reuptake inhibitors | |

| 1-(Difluoromethoxy)propan-2-amine | Alkylation | N-Alkyl derivatives |

Limitations in Reaction Studies

Scientific Research Applications

Research indicates that (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride interacts with neurotransmitter systems, potentially influencing mood and cognitive functions. Compounds with similar structures have been studied for their effects on serotonin and norepinephrine transporters, suggesting this compound could have implications in treating mood disorders.

Potential Applications in Neuroscience

- Mood Disorders : The compound's interaction with neurotransmitter systems positions it as a candidate for developing treatments for depression and anxiety.

- Cognitive Enhancement : Its structural properties may enhance cognitive functions, making it a candidate for further research in neuropharmacology.

Cancer Treatment

The compound is also being investigated for its potential in oncology. It has been linked to the inhibition of specific cancer-related pathways, showing promise in the development of anticancer drugs. For instance, fluorinated compounds similar to this compound have been explored for their efficacy against various cancer types .

Synthetic Organic Chemistry

This compound plays a crucial role in synthetic organic chemistry due to its ability to participate in various chemical reactions. Its difluoromethoxy group enhances lipophilicity and increases blood-brain barrier penetration compared to similar compounds. This characteristic may lead to improved efficacy in neurological applications.

Case Studies and Research Findings

Several studies have documented the pharmacological profile of this compound:

-

In Vitro Studies : Research has demonstrated that this compound exhibits significant biological activity against Trypanosoma brucei, the causative agent of African sleeping sickness, showcasing its potential as an antiprotozoal agent .

Study Type Findings In Vitro Effective against T. brucei with EC50 = 260 nM Pharmacokinetics Demonstrated high selectivity over mammalian cells - Mechanism of Action : Investigations into the mechanism of action suggest that this compound may interact with alternative molecular targets beyond traditional pathways associated with similar compounds .

- Safety Profile : Initial studies indicate a favorable safety profile, though further research is needed to fully understand its toxicity and therapeutic window .

Mechanism of Action

The mechanism of action of ®-1-(Difluoromethoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

®-1-(Methoxy)propan-2-amine hydrochloride: Similar structure but with a methoxy group instead of a difluoromethoxy group.

®-1-(Trifluoromethoxy)propan-2-amine hydrochloride: Contains a trifluoromethoxy group, which may alter its chemical properties and reactivity.

Uniqueness

The presence of the difluoromethoxy group in ®-1-(Difluoromethoxy)propan-2-amine hydrochloride imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from its analogs.

This detailed article provides a comprehensive overview of ®-1-(Difluoromethoxy)propan-2-amine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(R)-1-(Difluoromethoxy)propan-2-amine hydrochloride is a chiral amine with notable biological activity, particularly in neuroscience and pharmacology. Its unique difluoromethoxy group enhances its interaction with biological systems, potentially influencing neurotransmitter systems and offering therapeutic implications for mood disorders.

- Molecular Formula : C₄H₁₀ClF₂NO

- Molecular Weight : 161.58 g/mol

- Structure : Contains a stereogenic center at the second carbon atom, making it a chiral compound.

Research indicates that this compound may interact with neurotransmitter transporters, particularly those for serotonin and norepinephrine, suggesting potential applications in treating mood disorders. Compounds with similar structures have been shown to affect these systems, indicating a promising pharmacological profile for this compound.

Neurotransmitter Interaction

Studies suggest that this compound may influence:

- Serotonin Transporters : Potential modulation of serotonin levels could impact mood regulation.

- Norepinephrine Transporters : Similar effects on norepinephrine could enhance cognitive functions.

These interactions are crucial for understanding the compound's potential in treating psychiatric conditions such as depression and anxiety disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for evaluating its efficacy and safety in clinical applications. Studies indicate that its lipophilicity, enhanced by the difluoromethoxy group, may facilitate better penetration of the blood-brain barrier compared to similar compounds.

Table 1: Comparison of Structural Analogues

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(4-Fluorophenyl)propan-2-amine hydrochloride | Contains a fluorophenyl group | Known for its antidepressant properties |

| 1-(Trifluoromethyl)propan-2-amine hydrochloride | Has a trifluoromethyl substituent | Exhibits different pharmacokinetic properties |

| 1-(Methoxy)propan-2-amine hydrochloride | Substituted with a methoxy group | Lower potency compared to difluoromethoxy derivatives |

The above table highlights the unique characteristics of this compound, particularly its enhanced lipophilicity which may lead to improved neurological efficacy.

In Vitro Studies

In vitro studies have indicated that compounds with similar structural features can exhibit potent inhibitory effects on growth factors and cellular pathways relevant to neurological health. These findings support further exploration of this compound as a candidate for drug development targeting mood disorders .

Q & A

Q. What are the optimal synthetic routes for preparing enantiopure (R)-1-(difluoromethoxy)propan-2-amine hydrochloride?

The synthesis typically involves stereoselective methods to ensure the (R)-configuration. For example, chiral resolution of racemic mixtures using enantiopure reagents (e.g., tartaric acid derivatives) or asymmetric synthesis via catalytic hydrogenation of ketone precursors. Key steps include the introduction of the difluoromethoxy group via nucleophilic substitution with difluoromethylating agents (e.g., ClCFOCH) under controlled conditions . Reaction monitoring using chiral HPLC or polarimetry is critical to confirm enantiomeric excess (>98%) .

Q. How can structural characterization of this compound be performed to verify its configuration and purity?

Combine spectroscopic and chromatographic methods:

- NMR : NMR confirms the presence of the difluoromethoxy group (δ ~ -80 to -85 ppm for CF), while NMR distinguishes the propan-2-amine backbone.

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers.

- X-ray crystallography : Definitive confirmation of the (R)-configuration via single-crystal analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Follow OSHA and ECHA guidelines:

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (H313/H333 warnings) .

- Ventilation : Use fume hoods to avoid inhalation (P264/P305+P351+P338 protocols).

- Storage : In airtight containers under nitrogen to prevent hydrolysis of the difluoromethoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from impurities (e.g., residual solvents, diastereomers) or assay variability. Mitigation strategies include:

- Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., adherence to Curtis et al. (2015) guidelines for pharmacological experiments) .

- Impurity profiling : Use LC-MS to quantify trace impurities (<0.1%) and correlate their presence with bioactivity outliers .

Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., receptors)?

- Radioligand binding assays : Use -labeled analogs to determine binding affinity (K) to receptors like μ-opioid or adrenergic receptors.

- Molecular dynamics simulations : Model the (R)-enantiomer’s docking to chiral binding pockets (e.g., GPCRs) to explain stereospecific activity .

- In vivo studies : Measure dose-response curves in rodent models while monitoring physiological endpoints (e.g., respiratory depression in opioid studies) .

Q. How can enantiomeric purity be maintained during scale-up synthesis?

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Ru-BINAP complexes) for hydrogenation of ketone intermediates.

- Crystallization-induced diastereomeric resolution : Use chiral counterions (e.g., (S)-mandelic acid) to selectively crystallize the (R)-enantiomer .

- Process analytical technology (PAT) : Implement real-time FTIR monitoring to detect racemization during reflux steps .

Q. What analytical techniques are suitable for detecting degradation products under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B).

- UHPLC-QTOF-MS : Identify degradation products (e.g., hydrolysis to propan-2-amine derivatives) and quantify stability-indicating parameters .

Methodological Notes

- Stereochemical Analysis : Always cross-validate chiral purity using orthogonal methods (e.g., polarimetry + HPLC) to avoid false positives .

- Data Interpretation : Use GraphPad Prism for non-linear regression analysis of dose-response data, adhering to pharmacology best practices .

- Safety Compliance : Reference ECHA and OSHA guidelines for hazard mitigation during synthesis and handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.